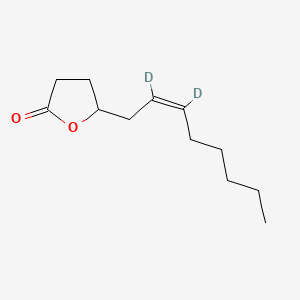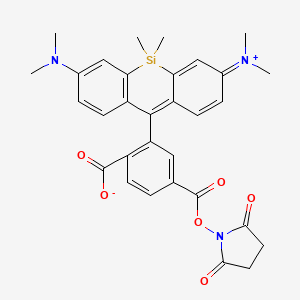
SiR dye 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SiR dye 2 is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR dye 2 involves the incorporation of silicon into the rhodamine dye structure. This process typically includes the reaction of rhodamine derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the silicon-rhodamine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the dye. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product .
化学反应分析
Types of Reactions
SiR dye 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence, making it useful for studying redox processes in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered fluorescence, while substitution reactions can yield modified dyes with different functional groups .
科学研究应用
SiR dye 2 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and studying cell functions.
Medicine: Utilized in diagnostic imaging and monitoring of disease progression.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells
作用机制
The mechanism of action of SiR dye 2 involves its ability to fluoresce upon excitation by light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing researchers to visualize and track biological processes. The molecular targets and pathways involved include cellular structures like microtubules, F-actin, lysosomes, and chromosomal DNA .
相似化合物的比较
SiR dye 2 is unique among silicon-rhodamine dyes due to its bright fluorescence at far-red wavelengths and good photostability. Similar compounds include:
SiR-SNAP: Used for super-resolution microscopy.
SiR-CLIP: Another derivative for super-resolution microscopy.
SiR-Halo: Utilized in live cell imaging.
These compounds share similar properties but differ in their specific applications and functional groups, making this compound a versatile and valuable tool in various scientific fields.
属性
分子式 |
C31H31N3O6Si |
|---|---|
分子量 |
569.7 g/mol |
IUPAC 名称 |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChI 键 |
HZBMYSAEKBONRB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


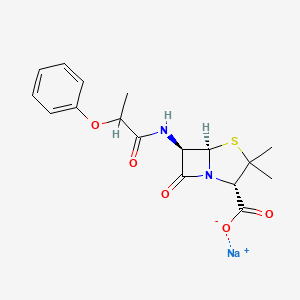
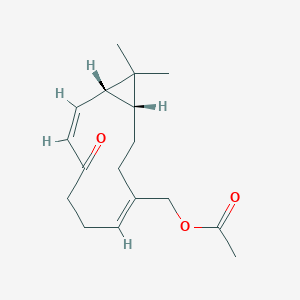
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
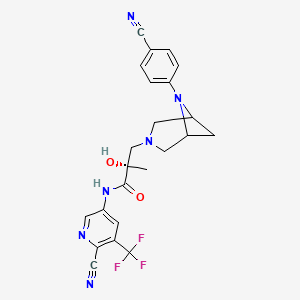
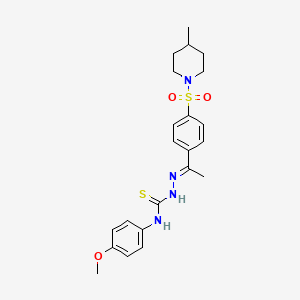
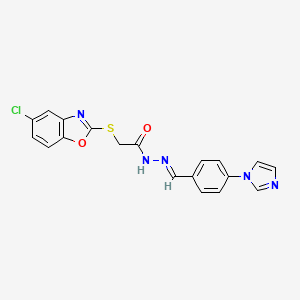
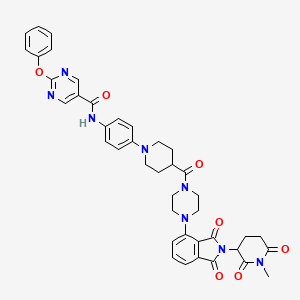
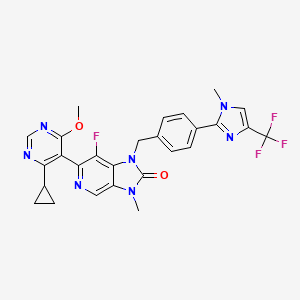
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
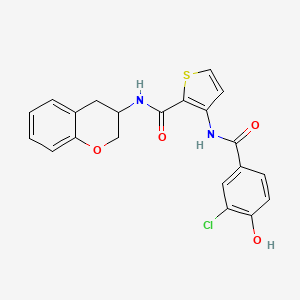
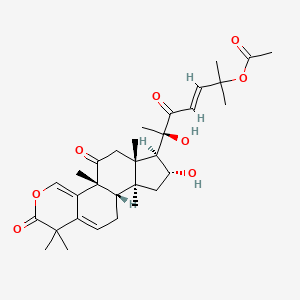
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
